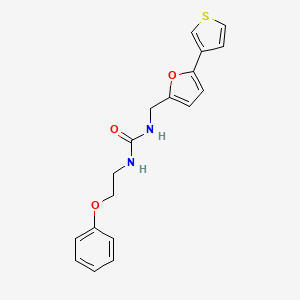
1-(2-Phenoxyethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Phenoxyethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-Phenoxyethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea (CAS No. 2034254-72-1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its antibacterial and antifungal activities, along with its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N2O3S, with a molecular weight of 342.4 g/mol. The compound features a urea moiety linked to a phenoxyethyl group and a thiophen-furan hybrid, which contributes to its biological activity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiourea and urea, including this compound, exhibit significant antibacterial properties. The compound was screened against various bacterial strains, including:
| Bacterial Strain | Activity Observed |
|---|---|
| Salmonella typhi | Moderate activity |
| Staphylococcus aureus | Strong activity |
| Pseudomonas aeruginosa | Strong activity |
| Xanthomonas axonopodis | Moderate activity |
| Streptococcus bovis | Strong activity |
The compound showed a notable inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential as an antibacterial agent in therapeutic applications .
Antifungal Activity
In addition to antibacterial properties, the compound has been evaluated for antifungal activities against several fungal pathogens:
| Fungal Strain | Activity Observed |
|---|---|
| Fusarium oxysporum | Moderate activity |
| Colletotrichum gloeosporioides | Significant activity |
| Cercospora zeae-maydis | Moderate activity |
These findings indicate that the compound could be effective in treating fungal infections, further expanding its potential therapeutic applications .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial and fungal survival.
- Membrane Disruption : It could disrupt microbial cell membranes, leading to increased permeability and cell death.
- Signal Transduction Modulation : The compound may interfere with signal transduction pathways in pathogens, affecting their growth and replication.
Case Studies and Research Findings
A comprehensive study involving various derivatives of urea highlighted the structure–activity relationship (SAR) of compounds similar to this compound. The research indicated that modifications in the thiophen-furan structure significantly influenced antibacterial potency .
Another investigation assessed the cytotoxic effects of related compounds on human cancer cell lines, revealing promising antitumor activities with IC50 values indicating effective inhibition at low concentrations . This suggests that the compound may also have anticancer potential.
Properties
IUPAC Name |
1-(2-phenoxyethyl)-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-18(19-9-10-22-15-4-2-1-3-5-15)20-12-16-6-7-17(23-16)14-8-11-24-13-14/h1-8,11,13H,9-10,12H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZRQSTXWDYXLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














